1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid
Overview
Description
“1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1267956-60-4 . It has a molecular weight of 169.22 . This compound is used in scientific research and its unique structure allows for diverse applications, including drug development, catalysis, and organic synthesis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO2/c11-8(12)9(3-4-9)7-10-5-1-2-6-10/h1-7H2,(H,11,12) . This indicates that the compound has a cyclopropane ring and a pyrrolidine ring attached to it.Physical And Chemical Properties Analysis
The compound has a molecular weight of 169.22 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Enantioselective Synthesis of Cyclopropane-fused γ-Lactams : A study by Pedroni and Cramer (2015) describes the use of a palladium(0)-catalyzed C-H functionalization process for the synthesis of cyclopropane-fused γ-lactams, which are significant in several marketed drugs and development candidates. This approach features the formation of C(sp3)-C(sp3) bonds in saturated heterocycles, yielding γ-lactams with high enantioselectivity (Pedroni & Cramer, 2015).
Rapid Synthesis of N-(4-fluorophenyl) Derivative : Zhou et al. (2021) established a high-yield method for synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. This compound was synthesized via multi-step nucleophilic substitution reactions and ester hydrolysis, starting from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid (Zhou et al., 2021).
Synthesis of alpha-cyclopropyl-beta-homoprolines : Cordero et al. (2009) developed 1-(2-pyrrolidinyl)cyclopropanecarboxylic acids (alpha-cyclopropyl-beta-homoprolines) through 1,3-dipolar cycloadditions and thermal rearrangement. These compounds were synthesized with high stereocontrol using chiral pool molecules, indicating their significance in creating complex amino acid structures (Cordero et al., 2009).
Synthesis of Dihydropyrroles and Pyrroles : Wurz and Charette (2005) explored the use of doubly activated cyclopropanes as precursors for synthesizing 4-nitro- and 4-cyano-dihydropyrroles. This process utilized cyclopropanation reactions and primary amines, offering a pathway to densely functionalized pyrroles (Wurz & Charette, 2005).
Synthesis and X-ray Study of Purine and Pyrimidine Derivatives : Cetina et al. (2004) synthesized novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid. X-ray crystal structure analysis provided insights into the conformation and intermolecular interactions of these compounds, highlighting their structural and stereochemical significance (Cetina et al., 2004).
properties
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8(12)9(3-4-9)7-10-5-1-2-6-10/h1-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQBMEKGCYXCBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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